3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID
Description
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom, a formamido group, and a methoxyphenyl group
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-25-12-8-6-11(7-9-12)14(10-16(22)23)21-19(24)18-17(20)13-4-2-3-5-15(13)26-18/h2-9,14H,10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHUYRKJCWKLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.
Chlorination: The benzothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formamido Group Introduction: The formamido group is introduced via a formylation reaction, often using formic acid or formamide in the presence of a catalyst.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Bromo-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
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